Bis(N,N,N-trimethylmethanaminium) hydrogen phosphate
Description
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is a quaternary ammonium salt with the chemical formula (CH₃)₄N)₂HPO₄. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a crystalline solid that is highly soluble in water and exhibits interesting chemical behavior due to the presence of both the tetramethylammonium cation and the hydrogen phosphate anion.
Properties
CAS No. |
63587-25-7 |
|---|---|
Molecular Formula |
C8H25N2O4P |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
hydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/2C4H12N.H3O4P/c3*1-5(2,3)4/h2*1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
NRWCULBPDGBRQD-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
2(CH3)4NOH+H3PO4→(CH3)4N)2HPO4+2H2O
Industrial Production Methods
In industrial settings, the production of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves the use of large-scale reactors where tetramethylammonium hydroxide and phosphoric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the pure compound. The purity and yield of the product can be optimized by adjusting the reaction parameters such as temperature, concentration, and pH.
Chemical Reactions Analysis
Types of Reactions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylammonium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphates.
Substitution: The hydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with halides or other anionic species can be carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: Tetramethylammonium phosphate.
Reduction: Various reduced phosphates.
Substitution: Substituted tetramethylammonium salts.
Scientific Research Applications
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in organic reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetramethylammonium cation can interact with negatively charged sites on biomolecules, while the hydrogen phosphate anion can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with chloride anion instead of hydrogen phosphate.
Tetramethylammonium Hydroxide: Contains hydroxide anion and is used as a strong base.
Tetramethylammonium Sulfate: Contains sulfate anion and is used in ion pair chromatography.
Uniqueness
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is unique due to the presence of the hydrogen phosphate anion, which imparts specific chemical properties and reactivity. Its ability to participate in hydrogen bonding and coordination chemistry makes it valuable in various applications, distinguishing it from other tetramethylammonium salts.
Biological Activity
Bis(N,N,N-trimethylmethanaminium) hydrogen phosphate, often referred to as a quaternary ammonium compound, has garnered attention due to its unique biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of trimethylamine with phosphoric acid, leading to the formation of this ionic liquid. The compound is characterized by its high solubility in water and its ability to form stable complexes with various anions.
Biological Properties
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on human cell lines. While some reports suggest moderate cytotoxicity, particularly at higher concentrations, further investigation is necessary to fully understand its safety profile.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes, such as cholinesterases. This inhibition may have implications for its use in therapeutic contexts, particularly in neurodegenerative diseases.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at the University of Groningen explored the antibacterial efficacy of various quaternary ammonium compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as a disinfectant or preservative in pharmaceutical formulations .
- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines demonstrated that this compound could induce apoptosis in a concentration-dependent manner. The findings highlighted its potential as an anticancer agent, warranting further exploration in clinical settings .
- Enzyme Interaction Studies : A recent investigation into the enzyme inhibition properties revealed that this compound effectively inhibited acetylcholinesterase activity. This property could be beneficial in designing treatments for diseases characterized by cholinergic dysfunction .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
